MSU-43085

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

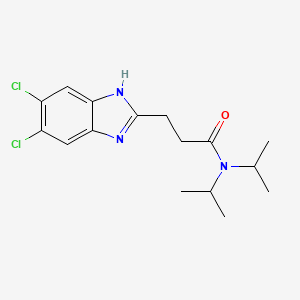

C16H21Cl2N3O |

|---|---|

Molecular Weight |

342.3 g/mol |

IUPAC Name |

3-(5,6-dichloro-1H-benzimidazol-2-yl)-N,N-di(propan-2-yl)propanamide |

InChI |

InChI=1S/C16H21Cl2N3O/c1-9(2)21(10(3)4)16(22)6-5-15-19-13-7-11(17)12(18)8-14(13)20-15/h7-10H,5-6H2,1-4H3,(H,19,20) |

InChI Key |

BAVFACORFVFPPH-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N(C(C)C)C(=O)CCC1=NC2=CC(=C(C=C2N1)Cl)Cl |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Mechanism of Action of MSU-43085

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSU-43085 is a novel, orally bioavailable small molecule inhibitor targeting the essential mycobacterial membrane protein Large 3 (MmpL3). This protein is a critical transporter of trehalose monomycolate (TMM), a key precursor for the biosynthesis of the unique and protective mycobacterial outer membrane. By inhibiting MmpL3, this compound effectively disrupts the formation of the cell wall, leading to potent antimicrobial activity against Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis, as well as other non-tuberculous mycobacteria (NTM). This document provides a comprehensive overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the relevant biological pathways and experimental workflows.

Core Mechanism of Action: Inhibition of MmpL3

The primary mechanism of action of this compound is the direct inhibition of MmpL3. MmpL3 is an essential transporter protein in mycobacteria responsible for the translocation of TMM from the cytoplasm to the periplasmic space.[1][2] This transport is a crucial step in the biosynthetic pathway of mycolic acids, which are major components of the mycobacterial outer membrane. The inhibition of MmpL3 by this compound disrupts this pathway, leading to a halt in the formation of the mycolic acid layer and ultimately causing bacterial cell death.

The MmpL3-Mediated Mycolic Acid Transport Pathway

Mycolic acids are long-chain fatty acids that are esterified to an arabinogalactan-peptidoglycan complex, forming the inner leaflet of the outer membrane of mycobacteria. They are also found as trehalose dimycolate (TDM), or "cord factor," a key virulence factor. The biosynthesis and transport of these molecules is a complex process:

-

Synthesis: Mycolic acids are synthesized in the cytoplasm.

-

TMM Formation: The synthesized mycolic acids are esterified to trehalose, forming trehalose monomycolate (TMM).

-

Translocation: MmpL3 transports TMM across the inner membrane to the periplasm.[1][2][3]

-

Outer Membrane Assembly: In the periplasm, mycolic acids are transferred from TMM to their final destinations in the outer membrane by a group of enzymes known as the antigen 85 complex.

This compound acts at step 3 of this pathway, effectively creating a bottleneck in the supply of mycolic acid precursors to the outer membrane.

Binding Site of MmpL3 Inhibitors

While the precise binding site of this compound on MmpL3 has not been published, studies on other MmpL3 inhibitors provide strong evidence for a common binding pocket.[1][2][4] Co-crystal structures of MmpL3 with inhibitors such as SQ109 and AU1235 show that these molecules bind within a hydrophobic pocket located in the transmembrane domain of the protein.[4] This pocket is part of a proton translocation channel, and the binding of inhibitors is thought to disrupt the proton motive force that drives TMM transport.[1][5] Resistance mutations to MmpL3 inhibitors frequently map to this transmembrane region, further supporting its importance as the inhibitor binding site.

Quantitative Data

This compound has demonstrated potent activity against various mycobacterial species in a range of assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro and Intracellular Activity of this compound

| Assay | Organism | Metric | Value | Reference |

| In Vitro Growth Inhibition | M. tuberculosis H37Rv | EC50 | 120 nM | [6] |

| Intracellular Growth Inhibition | M. tuberculosis in macrophages | EC50 | 134 nM | [1] |

| In Vitro Growth Inhibition | M. abscessus (MAB) | MIC | 2.9 µM | [6] |

| In Vitro Growth Inhibition | M. avium (MAC) | MIC | 23 µM | [6] |

Table 2: Pharmacokinetic Properties of this compound in Mice

| Parameter | Dose & Route | Value | Observation | Reference |

| Half-life (T1/2) | 2 mg/kg IV | ~20 min | Short half-life | [6] |

| Half-life (T1/2) | 100 mg/kg Oral | 1.5 h | Clearance saturation at high dose | [6] |

| Bioavailability | Oral | Orally Bioavailable | - | [6] |

| Metabolism | In vivo | Oxidative metabolism | Isopropyl methines subject to hydroxylation | [6] |

Table 3: In Vivo Efficacy of this compound in Mouse Models of Tuberculosis

| Infection Model | Dose & Route | Outcome | Reference |

| Acute Infection | 200 mg/kg Oral | Prevented Mtb growth | [6] |

| Chronic Infection | 200 mg/kg Oral | Ineffective | [6] |

Experimental Protocols

The following are representative methodologies for the key experiments cited in the evaluation of this compound. The specific details for the this compound studies may have minor variations but are expected to follow these general principles.

Mycobacterial Growth Inhibition Assay (MIC/EC50 Determination)

This protocol describes a typical broth microdilution method for determining the minimum inhibitory concentration (MIC) or 50% effective concentration (EC50) of a compound against mycobacteria.

Methodology:

-

Compound Preparation: this compound is dissolved in a suitable solvent (e.g., DMSO) and serially diluted in mycobacterial growth medium (e.g., Middlebrook 7H9) in a 96-well microplate.

-

Inoculum Preparation: A culture of the mycobacterial strain of interest is grown to mid-log phase and diluted to a standardized concentration.

-

Inoculation: The diluted bacterial suspension is added to each well of the microplate containing the compound dilutions.

-

Incubation: The plate is incubated at 37°C for a period appropriate for the growth rate of the mycobacterial species (e.g., 7-14 days for M. tuberculosis).

-

Growth Measurement: Bacterial growth is assessed either visually, by measuring optical density (OD), or using a viability indicator dye (e.g., resazurin).

-

Data Analysis: The MIC is determined as the lowest concentration of the compound that inhibits visible growth. The EC50 is calculated by fitting the dose-response data to a suitable model.

Intracellular Mycobacterial Growth Inhibition Assay

This protocol outlines a method for assessing the activity of a compound against mycobacteria residing within macrophages.

Methodology:

-

Macrophage Seeding: A macrophage cell line (e.g., THP-1) is seeded into a 96-well plate and differentiated into a macrophage-like state.

-

Infection: The differentiated macrophages are infected with M. tuberculosis at a defined multiplicity of infection (MOI).

-

Compound Treatment: After allowing for phagocytosis, extracellular bacteria are removed, and the infected cells are treated with serial dilutions of this compound.

-

Incubation: The plate is incubated for a period of time (e.g., 3-5 days) to allow for intracellular bacterial replication.

-

Lysis and Plating: The macrophages are lysed to release the intracellular bacteria, and the lysate is serially diluted and plated on solid agar (e.g., Middlebrook 7H11).

-

CFU Enumeration: After incubation, the number of colony-forming units (CFUs) is counted to determine the extent of bacterial growth inhibition.

-

Data Analysis: The EC50 is calculated based on the reduction in CFU counts in treated versus untreated wells.

Acute Murine Tuberculosis Infection Model

This protocol provides a general framework for evaluating the in vivo efficacy of an anti-tuberculosis compound in an acute mouse model of infection.

Methodology:

-

Infection: Mice (e.g., C57BL/6) are infected with a low-dose aerosol of M. tuberculosis.

-

Treatment Initiation: Treatment with this compound (formulated for oral gavage) or a vehicle control is initiated, typically one day post-infection.

-

Dosing Regimen: The compound is administered daily or as determined by its pharmacokinetic properties.

-

Endpoint: After a defined treatment period (e.g., 2-4 weeks), the mice are euthanized.

-

Bacterial Load Determination: The lungs and spleens are harvested, homogenized, and plated on solid agar to determine the bacterial load (CFU).

-

Data Analysis: The efficacy of the treatment is determined by comparing the CFU counts in the organs of treated mice to those of the vehicle control group.

Summary and Future Directions

This compound is a promising anti-tuberculosis drug candidate that targets the essential MmpL3 transporter. It exhibits potent activity against M. tuberculosis and other clinically relevant mycobacteria, both in vitro and in an acute in vivo infection model. While its short half-life in mice, due to oxidative metabolism, led to a lack of efficacy in a chronic infection model, this provides a clear direction for further lead optimization.[6] Future work will likely focus on modifying the chemical structure of this compound to improve its metabolic stability and pharmacokinetic profile, with the goal of developing a more robust clinical candidate for the treatment of tuberculosis and NTM infections.

References

- 1. Direct Inhibition of MmpL3 by Novel Antitubercular Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pnas.org [pnas.org]

- 4. portlandpress.com [portlandpress.com]

- 5. benchchem.com [benchchem.com]

- 6. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to MSU-43085: Targeting MmpL3 in Mycobacteria

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the novel anti-tubercular agent MSU-43085, with a focus on its molecular target, mechanism of action, and associated experimental data. This compound is a potent, orally bioavailable inhibitor of Mycobacterium tuberculosis (Mtb) that targets the essential mycolic acid transporter, MmpL3.[1][2][3] This document details the quantitative data supporting its activity, the experimental protocols for its evaluation, and visual representations of its mechanism and experimental workflows.

The Molecular Target: Mycobacterial Membrane Protein Large 3 (MmpL3)

This compound exerts its antimycobacterial effect by directly inhibiting the function of MmpL3.[1][4][5] MmpL3 is a crucial resistance-nodulation-cell division (RND) superfamily transporter protein essential for the survival of M. tuberculosis and other mycobacteria.[3][4] Its primary role is to transport trehalose monomycolate (TMM), a precursor for mycolic acids, from the cytoplasm across the inner membrane to the periplasm.[3] This transport is a critical step in the biosynthesis of the unique and protective mycobacterial cell wall, which is rich in mycolic acids. Inhibition of MmpL3 disrupts the cell wall synthesis, leading to bacterial cell death.[4]

Signaling Pathway: MmpL3-Mediated Trehalose Monomycolate (TMM) Transport

The following diagram illustrates the role of MmpL3 in the TMM transport pathway and the inhibitory action of this compound.

Quantitative Data for this compound

The following tables summarize the key quantitative data for this compound, including its in vitro activity against various mycobacterial species, intracellular activity, and pharmacokinetic properties.

Table 1: In Vitro and Intracellular Activity of this compound

| Organism | Assay Type | Metric | Value | Reference |

| Mycobacterium tuberculosis (Mtb) | In Vitro | EC50 | 120 nM | [2] |

| Mycobacterium tuberculosis (Intracellular) | In Vitro | EC50 | 134 nM | [2] |

| Mycobacterium abscessus (MAB) | In Vitro | MIC | 2.9 µM | [5] |

| Mycobacterium avium complex (MAC) | In Vitro | MIC | 23 µM | [5] |

Table 2: Pharmacokinetic Properties of this compound

| Parameter | Condition | Value | Reference |

| Solubility | pH 7.4 | >50 to >300 µM | [6] |

| Solubility | pH 2.0 | >300 µM | [6] |

| Microsomal Stability | Mouse Liver Microsomes (30 min) | >95% | [7] |

| In Vivo Efficacy | Acute Murine TB Model (200 mg/kg) | Active | [2][5] |

| In Vivo Efficacy | Chronic Murine TB Model | Inactive | [3][4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol is a standard method for determining the MIC of a compound against mycobacteria.

Protocol:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in 96-well microtiter plates using Middlebrook 7H9 broth supplemented with OADC (oleic acid-albumin-dextrose-catalase).

-

Inoculum Preparation: Grow the mycobacterial strain to mid-log phase in 7H9 broth. Adjust the optical density (OD) to a standardized value to ensure a consistent number of bacteria per well.

-

Inoculation: Inoculate each well of the microtiter plate with the prepared bacterial suspension. Include positive (no drug) and negative (no bacteria) control wells.

-

Incubation: Seal the plates and incubate at 37°C for a period appropriate for the growth rate of the mycobacterial species (typically 7-14 days for M. tuberculosis).

-

Viability Assessment: Add a viability indicator such as Resazurin to each well. Resazurin is blue and is reduced to pink by metabolically active cells.

-

MIC Determination: Continue incubation for 24-48 hours. The MIC is defined as the lowest concentration of this compound that prevents the color change from blue to pink.

Intracellular Activity Assay

This protocol assesses the efficacy of a compound against mycobacteria residing within macrophages.

Protocol:

-

Macrophage Seeding: Seed a macrophage cell line (e.g., J774A.1) into 96-well plates and incubate to allow the cells to adhere.

-

Infection: Infect the adherent macrophages with a suspension of the desired mycobacterial strain at a specific multiplicity of infection (MOI).

-

Phagocytosis: Incubate the infected cells for a sufficient time to allow for phagocytosis of the bacteria.

-

Removal of Extracellular Bacteria: Wash the cells with a suitable buffer to remove any bacteria that have not been internalized by the macrophages.

-

Compound Treatment: Add fresh cell culture medium containing serial dilutions of this compound to the infected cells.

-

Incubation: Incubate the plates for a period of 3 to 5 days at 37°C in a humidified CO2 incubator.

-

Viability Assessment: Lyse the macrophages to release the intracellular bacteria. Determine the viability of the released bacteria by plating serial dilutions on solid agar media and counting colony-forming units (CFU) after an appropriate incubation period. Alternatively, a reporter strain of mycobacteria (e.g., expressing luciferase) can be used for a more high-throughput readout of viability.

-

EC50 Calculation: The half-maximal effective concentration (EC50) is calculated by plotting the reduction in bacterial viability against the concentration of this compound.

In Vivo Efficacy in a Murine Model of Acute Tuberculosis Infection

This protocol describes a general workflow for assessing the in vivo efficacy of an anti-tubercular compound in a mouse model.

Protocol:

-

Infection: C57BL/6 mice are infected via aerosol exposure with a low dose of M. tuberculosis.

-

Treatment: A few weeks post-infection, mice are treated daily by oral gavage with this compound (e.g., at a dose of 200 mg/kg), a vehicle control, and a positive control drug (e.g., isoniazid).

-

Monitoring: The health of the mice is monitored throughout the treatment period.

-

Endpoint Analysis: After a defined treatment period (e.g., 2-4 weeks), the mice are euthanized, and their lungs and spleens are harvested.

-

Bacterial Load Determination: The organs are homogenized, and serial dilutions of the homogenates are plated on solid agar to determine the bacterial load (CFU).

-

Efficacy Evaluation: The efficacy of this compound is determined by comparing the bacterial load in the organs of the treated group to that of the vehicle control group.

Conclusion

This compound is a promising new anti-tubercular agent that targets the essential MmpL3 transporter. Its potent in vitro and intracellular activity against M. tuberculosis and other nontuberculous mycobacteria, combined with its oral bioavailability, make it a valuable lead compound for further drug development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working to advance new therapies for tuberculosis. Further optimization of the HC2099 series, from which this compound is derived, may lead to compounds with improved efficacy in chronic infection models.

References

- 1. Assessment of intracellular anti-TB activity using auto-luminescent Mtb [protocols.io]

- 2. Measuring minimum inhibitory concentrations in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Determining Minimum Inhibitory Concentrations in Liquid Cultures or on Solid Medium | Springer Nature Experiments [experiments.springernature.com]

- 6. academic.oup.com [academic.oup.com]

- 7. pnas.org [pnas.org]

Structure-Activity Relationship of HC2099 Analogs: A Technical Guide for Drug Development Professionals

An In-depth Analysis of a Promising Class of MmpL3 Inhibitors for Tuberculosis Therapy

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for HC2099 analogs, a novel class of potent inhibitors targeting the Mycobacterium tuberculosis (Mtb) Mycolic acid transporter, MmpL3. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new anti-tubercular agents. We will delve into the quantitative SAR data, detailed experimental methodologies, and the underlying mechanism of action, providing a solid foundation for future medicinal chemistry efforts.

Introduction: The Urgent Need for Novel Anti-Tubercular Drugs

Tuberculosis (TB), caused by Mycobacterium tuberculosis, remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains.[1] This necessitates the discovery and development of new drugs with novel mechanisms of action. The mycobacterial membrane protein Large 3 (MmpL3), an essential transporter responsible for shuttling trehalose monomycolate (TMM), a key precursor of mycolic acids, across the inner membrane, has emerged as a highly promising drug target.[2][3][4] Inhibition of MmpL3 disrupts the formation of the unique and impermeable mycobacterial outer membrane, leading to bacterial cell death.[2][3]

The HC2099 scaffold represents a promising series of MmpL3 inhibitors.[5] Initial high-throughput screening identified HC2099 and its structural analog HC2183 as having modest in vitro activity against Mtb but potent activity against intracellular mycobacteria within macrophages.[6][7][8] These initial hits also demonstrated favorable preliminary ADME (absorption, distribution, metabolism, and excretion) properties, including high aqueous solubility and microsomal stability, making them excellent candidates for medicinal chemistry optimization.[8] Subsequent SAR studies have led to the development of highly potent analogs with significantly improved efficacy.[5][6]

Mechanism of Action: Inhibition of the MmpL3 Mycolic Acid Transport Pathway

HC2099 and its analogs exert their anti-tubercular activity by directly inhibiting the function of the MmpL3 transporter.[9] MmpL3 is a member of the Resistance-Nodulation-Cell Division (RND) superfamily of transporters and utilizes the proton motive force (PMF) to export TMM from the cytoplasm to the periplasm.[3][4][10] In the periplasm, the mycolic acid moiety of TMM is transferred to arabinogalactan to form mycolyl-arabinogalactan-peptidoglycan or to another TMM molecule to form trehalose dimycolate (TDM), both of which are essential components of the mycobacterial cell wall.[2][11] By blocking MmpL3, HC2099 analogs lead to the intracellular accumulation of TMM and a depletion of cell wall mycolic acids, ultimately compromising cell wall integrity and leading to bacterial death.[2][4]

References

- 1. Structures of the mycobacterial membrane protein MmpL3 reveal its mechanism of lipid transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The driving force for mycolic acid export by mycobacterial MmpL3 is proton translocation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. mdpi.com [mdpi.com]

- 5. The in vitro direct mycobacterial growth inhibition... | F1000Research [f1000research.com]

- 6. Assessment of intracellular anti-TB activity using auto-luminescent Mtb [protocols.io]

- 7. The Mycobacterium tuberculosis MmpL3 inhibitor MSU-43085 is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Molecular Mechanisms of MmpL3 Function and Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Technical Whitepaper: MSU-43085 Activity Against Nontuberculous Mycobacteria

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Nontuberculous mycobacteria (NTM) infections are an emerging global health concern, often characterized by intrinsic resistance to many standard antibiotics, leading to challenging and prolonged treatment regimens. The discovery of novel therapeutic agents with unique mechanisms of action is paramount. MSU-43085 is a recently identified small molecule inhibitor that shows significant promise against both Mycobacterium tuberculosis (Mtb) and clinically important NTM species.[1][2][3][4] This document provides a comprehensive technical overview of this compound, focusing on its mechanism of action, in vitro efficacy against NTM, and the experimental methodologies used for its evaluation.

This compound targets the essential mycolic acid transporter, MmpL3, a protein required for the survival of pathogenic mycobacteria.[1][4] It exhibits potent activity against Mycobacterium abscessus (MAB) and Mycobacterium avium complex (MAC), two of the most common NTM pathogens.[5][6][7] This whitepaper consolidates the available quantitative data, details relevant experimental protocols, and visualizes the compound's mechanism and development workflow to serve as a guide for researchers in the field of mycobacterial drug discovery.

Introduction: The Challenge of Nontuberculous Mycobacteria

Nontuberculous mycobacteria are a diverse group of environmental organisms that can cause a wide range of infections in humans, particularly affecting the lungs, skin, and soft tissues. The incidence of NTM disease has been increasing worldwide, surpassing tuberculosis in many developed nations.[8] Treatment is complicated by the high levels of intrinsic drug resistance observed in many NTM species, especially M. abscessus. This necessitates the development of new drugs that act on novel mycobacterial targets.

One such validated target is MmpL3 (Mycobacterial membrane protein Large 3), an essential inner membrane transporter responsible for flipping trehalose monomycolate (TMM), a key precursor for mycolic acids, across the inner membrane.[1][3] Mycolic acids are the defining component of the robust mycobacterial outer membrane, which is critical for the bacterium's viability and virulence. Inhibition of MmpL3 disrupts the cell wall synthesis pathway, leading to bacterial death. This compound is a potent, orally bioavailable inhibitor of MmpL3, representing a promising new class of compounds for treating mycobacterial infections.[1][2][5]

Mechanism of Action of this compound

This compound exerts its bactericidal effect by directly inhibiting the function of the MmpL3 transporter.[4][9] The mechanism was confirmed through the generation of spontaneous benzimidazole-resistant Mtb strains, which were found to have missense mutations in the mmpL3 gene.[1]

The accepted pathway is as follows:

-

Mycolic Acid Synthesis : Mycolic acids are synthesized in the cytoplasm as trehalose monomycolate (TMM).

-

TMM Transport : MmpL3 functions as a flippase, transporting TMM from the inner leaflet to the outer leaflet of the cytoplasmic membrane.

-

Outer Membrane Assembly : Once in the periplasm, the mycolic acid moiety of TMM is transferred to the arabinogalactan layer by the Ag85 complex, forming the essential mycolic acid-arabinogalactan-peptidoglycan core of the cell wall.

-

Inhibition by this compound : this compound binds to a cavity within the MmpL3 protein, inhibiting its transport function.[1] This leads to the accumulation of TMM in the cytoplasm and a halt in the supply of mycolic acids to the cell wall, ultimately compromising cell envelope integrity and causing cell death.

Caption: this compound inhibits the MmpL3-mediated transport of TMM.

Quantitative In Vitro Activity

This compound has demonstrated potent growth inhibition against key NTM species in addition to its activity against M. tuberculosis. The activity trend against NTMs mirrors its potency against Mtb.[6][7] Notably, its activity against M. abscessus is superior to that of the standard-of-care drug amikacin.[7]

| Compound | Organism | Assay Type | Potency Metric | Value | Reference |

| This compound | M. tuberculosis (Mtb) | Whole Cell | EC₅₀ | 120 nM | [5][6][7] |

| Intracellular Mtb | Macrophage | EC₅₀ | 134 nM | [5] | |

| M. abscessus (MAB) | Whole Cell | MIC | 2.9 µM | [5][6][7] | |

| M. avium complex (MAC) | Whole Cell | MIC | 23 µM | [5][6][7] | |

| Amikacin | M. abscessus (MAB) | Whole Cell | MIC | 6.8 µM | [7] |

| Clarithromycin | M. avium complex (MAC) | Whole Cell | MIC | 4.7 µM | [1] |

Experimental Protocols

Reproducible and standardized methodologies are critical for evaluating antimicrobial agents. The following sections describe the core protocols used to determine the activity of this compound.

Minimum Inhibitory Concentration (MIC) Determination

The MIC, the lowest concentration of a drug that inhibits the visible growth of a microorganism, is determined using the broth microdilution method, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[10]

Protocol:

-

Organism Preparation: NTM strains (M. abscessus, M. avium) are grown in Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80 until they reach a logarithmic growth phase.

-

Inoculum Standardization: The bacterial culture is diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Compound Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) and serially diluted (2-fold) in 7H9 broth in a 96-well microplate.

-

Incubation: The prepared inoculum is added to each well containing the serially diluted compound. The plates are sealed and incubated at 37°C.

-

Reading Results:

-

For rapidly growing mycobacteria like M. abscessus, plates are read after 3-5 days of incubation.

-

For slowly growing mycobacteria like M. avium complex, plates are read after 7-14 days.

-

-

Endpoint Determination: The MIC is defined as the lowest drug concentration at which there is no visible growth (or a significant reduction in a colorimetric indicator like resazurin).

Intracellular Efficacy Assay

This assay assesses the ability of a compound to inhibit mycobacterial growth within host macrophages, which is a more physiologically relevant environment.

Protocol:

-

Macrophage Seeding: A suitable macrophage cell line (e.g., J774A.1 or primary bone marrow-derived macrophages) is seeded into 96-well plates and allowed to adhere overnight.

-

Infection: The adhered macrophages are infected with a single-cell suspension of mycobacteria at a specific multiplicity of infection (MOI), typically between 1 and 10. The infection is allowed to proceed for 4-24 hours.

-

Removal of Extracellular Bacteria: The wells are washed with phosphate-buffered saline (PBS) to remove any non-phagocytosed bacteria.

-

Compound Addition: Fresh culture medium containing serial dilutions of this compound is added to the infected cells.

-

Incubation: The plates are incubated for 3-5 days to allow for intracellular bacterial replication.

-

Quantification of Viability: Macrophage viability is first assessed using an indicator like AlamarBlue to determine compound cytotoxicity. Subsequently, the macrophages are lysed with a gentle detergent (e.g., 0.1% Triton X-100) to release the intracellular bacteria. The number of viable bacteria is quantified by plating serial dilutions of the lysate on 7H10 agar and counting colony-forming units (CFU).

-

EC₅₀ Calculation: The half-maximal effective concentration (EC₅₀) is calculated by plotting the percentage of bacterial growth inhibition against the drug concentration.

Preclinical Development and In Vivo Studies

While in vivo efficacy data for this compound against NTM is not yet published, its development path for Mtb provides a valuable workflow. Pharmacokinetic (PK) studies in mice identified this compound as orally bioavailable, though it possesses a short half-life due to rapid in vivo metabolism.[1][3][4][7] Despite this, high dosing (100-200 mg/kg) was sufficient to demonstrate efficacy in an acute murine model of Mtb infection.[1][2][5] However, the compound was not active in a chronic Mtb infection model, highlighting the need for further optimization of its pharmacokinetic properties.[1][3][4]

Caption: A generalized workflow for the preclinical assessment of this compound.

Conclusion and Future Directions

This compound is a potent MmpL3 inhibitor with significant activity against clinically relevant nontuberculous mycobacteria, including M. abscessus and M. avium complex.[5][7] Its novel mechanism of action and efficacy against drug-resistant strains make it a valuable lead compound for further development.[5] The primary hurdle identified in preclinical studies is its short in vivo half-life.[1][3][4]

Future research should focus on structure-activity relationship (SAR) studies to optimize the pharmacokinetic profile of the this compound scaffold, aiming to improve metabolic stability and drug exposure. These proof-of-concept studies provide a strong foundation for developing this series of compounds into effective therapies for both tuberculosis and NTM infections.[1][2]

References

- 1. researchgate.net [researchgate.net]

- 2. doaj.org [doaj.org]

- 3. journals.asm.org [journals.asm.org]

- 4. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. This compound | Mtb MmpL3 inhibitor | Probechem Biochemicals [probechem.com]

- 6. journals.asm.org [journals.asm.org]

- 7. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Antimycobacterial Susceptibility Testing of Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Efficacy of Bedaquiline Against Mycobacterium abscessus

A Technical Guide for Researchers and Drug Development Professionals

Disclaimer: No publicly available information was found for the compound "MSU-43085." This document uses Bedaquiline (BDQ), a well-characterized diarylquinoline antibiotic, as an exemplar to fulfill the structural and data visualization requirements of the user request. All data and protocols are based on published literature for Bedaquiline's activity against Mycobacterium abscessus.

Executive Summary

Mycobacterium abscessus is an emerging multidrug-resistant pathogen responsible for a spectrum of severe infections, particularly pulmonary disease in individuals with underlying lung conditions. Its intrinsic resistance to a wide array of antibiotics makes treatment exceptionally challenging. Bedaquiline, a diarylquinoline that inhibits mycobacterial F-ATP synthase, has demonstrated potent in vitro activity against M. abscessus and is considered a promising agent for inclusion in combination therapy regimens.[1][2] This guide summarizes the key quantitative data on Bedaquiline's efficacy, details the standard experimental protocols for its evaluation, and provides visual workflows and pathway diagrams to support further research and development.

Quantitative Efficacy Data

The in vitro activity of Bedaquiline is primarily assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that prevents visible growth of the bacteria.

Bedaquiline consistently demonstrates potent activity across various clinical isolates and subspecies of the M. abscessus complex. The MIC₅₀ and MIC₉₀ values, representing the concentrations required to inhibit 50% and 90% of isolates, respectively, are typically low.

Table 1: Summary of Bedaquiline MIC Values against M. abscessus Clinical Isolates

| Subspecies | Number of Isolates | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |

| M. abscessus subsp. abscessus | 197 | 0.007 - 1.0 | 0.062 | 0.125 | [3] |

| M. abscessus subsp. abscessus | 76 | 0.008 - 0.5 | 0.06 | 0.12 | [4] |

| M. abscessus subsp. massiliense | 34 | 0.007 - 1.0 | 0.062 | 0.125 | [3] |

| M. abscessus subsp. massiliense | 10 | 0.015 - 0.12 | 0.12 | 0.12 | [4] |

| M. abscessus complex (unspecified) | 20 | ≤1.0 (median 0.5) | 0.5 | N/A | [1] |

While potent at inhibiting growth, in vitro studies suggest Bedaquiline's activity against actively growing M. abscessus is primarily bacteriostatic (inhibits growth) rather than bactericidal (kills bacteria).[5][6] Time-kill assays show that over a 4-day period, Bedaquiline prevents bacterial proliferation but does not cause a significant reduction in colony-forming units (CFU) compared to the initial inoculum.[6] However, against nutrient-starved or intracellular bacteria, Bedaquiline can exhibit bactericidal effects.[5][7]

Table 2: Bactericidal Activity Profile of Bedaquiline

| Condition | Activity Type | Observation | Reference |

| Actively Growing (in vitro) | Bacteriostatic | CFU numbers remain constant over 4 days of exposure. | [6] |

| Nutrient-Starved Persisters | Bactericidal | Demonstrates killing activity where imipenem does not. | [5][7] |

| Intracellular (in macrophages) | Additive/Bactericidal | Shows additive bactericidal effects when combined with imipenem. | [5][7] |

Experimental Protocols

The following sections detail standardized methodologies for assessing the in vitro efficacy of compounds against M. abscessus.

This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[8][9]

-

Isolate Preparation: Pure cultures of M. abscessus are grown on Middlebrook 7H11 agar at 30°C for 5-7 days.[8]

-

Inoculum Preparation: A bacterial suspension is prepared by scraping colonies from the agar and mixing them in sterile water with glass beads to break up clumps. The suspension is adjusted to match the turbidity of a 0.5 McFarland standard.[8]

-

Drug Dilution: The test compound (e.g., Bedaquiline) is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.[10] Final drug concentrations typically range from 0.008 to 16 µg/mL.[4][10]

-

Inoculation: The standardized bacterial suspension is further diluted and added to each well of the microtiter plate to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: A positive control well (no drug) and a sterility control well (no bacteria) are included on each plate.[10]

-

Incubation: The plates are sealed and incubated at 37°C.

-

Reading Results: The MIC is determined as the lowest drug concentration that completely inhibits visible bacterial growth after a specified incubation period, typically 3 to 5 days.[9] For macrolides like clarithromycin, readings may be taken at later time points (e.g., 14 days) to detect inducible resistance.[9]

This assay measures the rate and extent of bacterial killing over time at different drug concentrations.[11][12]

-

Inoculum Preparation: A mid-logarithmic phase culture of M. abscessus grown in CAMHB is diluted to a starting concentration of approximately 10⁶ CFU/mL.

-

Drug Exposure: The bacterial suspension is exposed to the test compound at various multiples of its predetermined MIC (e.g., 0.25x, 1x, 4x, 16x, 32x MIC). A no-drug growth control is included.[11]

-

Sampling: Aliquots are removed from each culture at specified time points (e.g., 0, 24, 48, 72, 96, and 120 hours).[11][13]

-

Quantification: The samples are serially diluted, plated onto appropriate agar (e.g., Middlebrook 7H11), and incubated until colonies are visible.

-

Data Analysis: The number of CFU/mL is calculated for each time point and concentration. The results are plotted as log₁₀ CFU/mL versus time. Bacteriostatic activity is defined as a <3-log₁₀ reduction in CFU/mL from the starting inoculum, while bactericidal activity is defined as a ≥3-log₁₀ reduction.

Visualizations: Workflows and Pathways

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Bedaquiline's primary target in mycobacteria is the F₁F₀-ATP synthase, an essential enzyme responsible for generating cellular energy in the form of ATP.[1][14] Specifically, it binds to the c-subunit of the F₀ rotor ring, effectively jamming the proton translocation mechanism and halting ATP synthesis.[6][14] This leads to rapid depletion of cellular ATP, ultimately resulting in growth inhibition.[6]

References

- 1. publications.ersnet.org [publications.ersnet.org]

- 2. Stop TB ItaliaBedaquiline-based all-oral regimen for macrolide-resistant Mycobacterium abscessus pulmonary disease [ENG] [stoptb.it]

- 3. journals.asm.org [journals.asm.org]

- 4. In Vitro Susceptibility Testing of Bedaquiline against Mycobacterium abscessus Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 5. In Vitro Activity of Bedaquiline and Imipenem against Actively Growing, Nutrient-Starved, and Intracellular Mycobacterium abscessus - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bedaquiline Inhibits the ATP Synthase in Mycobacterium abscessus and Is Effective in Infected Zebrafish - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 8. academic.oup.com [academic.oup.com]

- 9. Antimicrobial Susceptibility of Mycobacterium abscessus Complex Clinical Isolates from a Chinese Tertiary Hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Multisite Reproducibility of Results Obtained by the Broth Microdilution Method for Susceptibility Testing of Mycobacterium abscessus, Mycobacterium chelonae, and Mycobacterium fortuitum - PMC [pmc.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. Time-kill kinetics of antibiotics active against rapidly growing mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. semanticscholar.org [semanticscholar.org]

- 14. dr.ntu.edu.sg [dr.ntu.edu.sg]

The Impact of MSU-43085 on Mycolic Acid Transport: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSU-43085 is a novel, potent, and orally bioavailable small molecule inhibitor targeting the essential mycobacterial membrane protein Large 3 (MmpL3). This protein is a critical component of the Mycobacterium tuberculosis (Mtb) cell wall biosynthesis pathway, functioning as the transporter for trehalose monomycolate (TMM), a foundational precursor to mycolic acids. By inhibiting MmpL3, this compound effectively disrupts the translocation of mycolic acids across the inner membrane, leading to the cessation of mycomembrane formation and subsequent bacterial death. This guide provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Introduction: MmpL3 as a Prime Antitubercular Target

The cell envelope of Mycobacterium tuberculosis is a complex and robust structure, indispensable for the bacterium's survival and a primary factor in its intrinsic resistance to many antibiotics. A defining feature of this envelope is the mycomembrane, an outer lipid bilayer rich in mycolic acids—very-long-chain fatty acids (C60-C90). The biosynthesis and transport of these mycolic acids are critical for mycobacterial viability, making the enzymes and transporters involved highly attractive targets for novel drug development.[1]

MmpL3, a member of the Resistance-Nodulation-Division (RND) superfamily of transporters, plays an essential role in this process.[2] It functions as a flippase, translocating TMM—the mycolic acid donor substrate—from its site of synthesis in the cytoplasm to the periplasmic face of the inner membrane.[3] In the periplasm, mycolyltransferases of the Antigen 85 complex utilize TMM to mycolylate arabinogalactan and to form trehalose dimycolate (TDM), both of which are essential components of the cell wall.[2] The essential nature of MmpL3 for Mtb survival has been validated through genetic and chemical studies, positioning it as a key target for new antitubercular agents.[1] this compound has emerged as a potent inhibitor of this critical transporter.[4]

Mechanism of Action of this compound

This compound acts by directly targeting and inhibiting the MmpL3 transporter.[4] The primary mechanism of MmpL3 involves harnessing the proton motive force (PMF) to drive the translocation of TMM across the cytoplasmic membrane.[2] Inhibition of MmpL3 by this compound blocks this crucial transport step. The direct consequence of this inhibition is the abolition of mycolic acid translocation to the periplasm.[1] This leads to two key downstream effects:

-

Cytoplasmic Accumulation of TMM: With its export pathway blocked, TMM accumulates within the bacterial cytoplasm.

-

Depletion of Periplasmic Mycolic Acid Precursors: The lack of TMM in the periplasm halts the synthesis of TDM and the mycolylation of arabinogalactan.

This disruption of the mycomembrane assembly pathway is catastrophic for the bacterium, leading to potent bactericidal activity.[1] The targeted inhibition of MmpL3 by this compound has been confirmed through the isolation of resistant mutants, which consistently harbor mutations in the mmpL3 gene.

Mycolic Acid Transport Pathway and this compound Inhibition

Caption: Inhibition of the MmpL3-mediated transport of TMM by this compound.

Quantitative Data

This compound demonstrates potent activity against various mycobacterial species, both in vitro and within host cells. Its efficacy is significantly higher than that of the first-generation MmpL3 inhibitor, SQ109.

Table 1: In Vitro Efficacy of this compound

| Compound | Target Organism | Assay Type | Value | Reference |

| This compound | M. tuberculosis | Whole-Cell Growth Inhibition | EC50 = 120 nM | [5] |

| This compound | M. tuberculosis (intracellular) | Whole-Cell Growth Inhibition | EC50 = 134 nM | [5] |

| This compound | M. abscessus (MAB) | Minimum Inhibitory Concentration | MIC = 2.9 µM | [4] |

| This compound | M. avium complex (MAC) | Minimum Inhibitory Concentration | MIC = 23 µM | [4] |

| SQ109 | M. tuberculosis | Whole-Cell Growth Inhibition | EC50 ≈ 1.2 µM | [5] |

| NITD-304 | M. tuberculosis | Whole-Cell Growth Inhibition | EC50 ≈ 24-40 nM | [5] |

Table 2: In Vivo Efficacy and Pharmacokinetics of this compound

| Parameter | Species | Dosing | Observation | Reference |

| Efficacy | Mouse (acute Mtb infection) | 200 mg/kg (oral) | Efficacious, prevents Mtb growth | [5] |

| Efficacy | Mouse (chronic Mtb infection) | Not specified | Inactive | [4] |

| Bioavailability | Mouse | Oral | Orally bioavailable | [4] |

| Half-life (T1/2) | Mouse | 2 mg/kg (IV) | ~20 minutes (short) | [Williams et al., 2024] |

Detailed Experimental Protocols

The following protocols are standard methodologies used to characterize MmpL3 inhibitors like this compound.

TMM Accumulation Assay via Radiolabeling and TLC

This assay directly measures the impact of an inhibitor on mycolic acid transport by quantifying the relative amounts of TMM and TDM. Inhibition of MmpL3 leads to an accumulation of the TMM precursor and a decrease in the TDM product.

Experimental Workflow

Caption: Workflow for the TMM accumulation and lipid analysis assay.

Methodology:

-

Bacterial Culture: M. tuberculosis H37Rv is grown in 7H9 broth, supplemented with 10% OADC and 0.05% Tween 80, to a mid-log phase (OD600 ≈ 0.5-0.8).

-

Inhibitor Treatment: The culture is aliquoted, and this compound is added at various concentrations (e.g., 1x, 5x, 10x MIC). A DMSO-only aliquot serves as the vehicle control.

-

Radiolabeling: [1,2-14C]-acetic acid (specific activity ~50-60 mCi/mmol) is added to each culture at a final concentration of 0.5-1.0 µCi/mL.

-

Incubation: Cultures are incubated for a defined period (typically 5-24 hours) at 37°C with shaking to allow for the incorporation of the radiolabel into lipids.

-

Lipid Extraction: Cells are harvested by centrifugation, washed, and total lipids are extracted using a multiphase solvent system, typically chloroform:methanol (e.g., 2:1 v/v), followed by partitioning with water or saline.

-

Thin-Layer Chromatography (TLC): The dried lipid extracts are resuspended in a small volume of chloroform:methanol and spotted onto a silica gel TLC plate.

-

Chromatogram Development: The TLC plate is developed in a solvent system designed to separate polar lipids, such as chloroform:methanol:water (e.g., 60:30:6 v/v/v).

-

Analysis: The dried TLC plate is exposed to a phosphor screen or X-ray film. The resulting autoradiogram is analyzed, and the intensity of the bands corresponding to TMM and TDM is quantified using densitometry software. A successful inhibition by this compound would show a dose-dependent increase in the TMM band intensity and a corresponding decrease in the TDM band.

MmpL3 Target Engagement Assay (Fluorescent Probe Displacement)

This assay provides evidence of direct binding of the inhibitor to the MmpL3 protein in a whole-cell context.

Methodology:

-

Cell Preparation: M. smegmatis cells engineered to overexpress Mtb MmpL3 are used.

-

Probe Labeling: The cells are incubated with a fluorescent probe known to bind MmpL3 (e.g., North 114) until an equilibrium is reached.

-

Inhibitor Competition: Increasing concentrations of unlabeled this compound are added to the probe-labeled cells.

-

Flow Cytometry Analysis: The displacement of the fluorescent probe by this compound is measured by flow cytometry. A decrease in cell-associated fluorescence indicates that this compound is competing for the same binding site on MmpL3.

Conclusion and Future Directions

This compound is a highly potent MmpL3 inhibitor with significant promise as a lead compound for the development of new antituberculosis therapies. Its mechanism of action, the direct inhibition of mycolic acid transport, is well-established for its target class. The potent in vitro and intracellular activity, coupled with efficacy in an acute infection model, underscores its potential.

Future research should focus on optimizing the pharmacokinetic properties of the this compound scaffold to improve its half-life and efficacy in chronic infection models. Further elucidation of the precise binding site on MmpL3 through structural biology studies could facilitate structure-based drug design and the development of next-generation inhibitors with enhanced potency and drug-like properties. The experimental protocols detailed herein provide a robust framework for the continued evaluation and optimization of this promising class of MmpL3 inhibitors.

References

- 1. doaj.org [doaj.org]

- 2. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection | Semantic Scholar [semanticscholar.org]

- 3. MmpL3 is the flippase for mycolic acids in mycobacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | Mtb MmpL3 inhibitor | Probechem Biochemicals [probechem.com]

Physicochemical Properties of MSU-43085: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

MSU-43085 is a potent, orally bioavailable inhibitor of Mycobacterium tuberculosis (Mtb) that targets the essential mycolic acid transporter MmpL3. This document provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its characterization, and a visualization of its mechanism of action. The data presented herein is intended to support further research and development of this compound as a potential anti-tuberculosis agent.

Physicochemical and Biological Properties

A summary of the key physicochemical and biological properties of this compound is presented in Table 1. This data has been compiled from various sources to provide a comprehensive overview for researchers.

| Property | Value | Reference(s) |

| IUPAC Name | N/A | |

| CAS Number | 2810846-51-4 | [1][2][3] |

| Molecular Formula | C₁₆H₂₁Cl₂N₃O | [1] |

| Molecular Weight | 342.26 g/mol | [1] |

| Appearance | Solid | [1] |

| Solubility | Moderate at pH 7.4 (>50 to >300 µM); Increased at pH 2.0 (>300 µM) | [4] |

| Mouse Microsomal Stability | >95% remaining after 30 minutes | [4] |

| Biological Target | MmpL3 | [1][4] |

| EC₅₀ (Mtb) | 120 nM | [1] |

| EC₅₀ (intracellular Mtb) | 134 nM | [1] |

| MIC (M. abscessus) | 2.9 µM | [1][4] |

| MIC (M. avium) | 23 µM | [1][4] |

| Pharmacokinetics | Orally bioavailable with a short half-life in mice | [4] |

Mechanism of Action

This compound exerts its antimycobacterial effect by inhibiting MmpL3, a critical transporter in the cell wall biosynthesis of Mycobacterium tuberculosis. MmpL3 is responsible for the translocation of trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane. The inhibitory action of this compound is associated with the dissipation of the proton motive force (PMF), which is essential for the transport function of MmpL3. This disruption leads to the accumulation of TMM in the cytoplasm and ultimately inhibits the formation of the mycobacterial outer membrane, resulting in cell death.[5][6][7][8]

Experimental Protocols

Determination of Half-Maximal Effective Concentration (EC₅₀) against M. tuberculosis

This protocol outlines the procedure for determining the EC₅₀ of this compound against M. tuberculosis using a broth microdilution assay.

Materials:

-

Mycobacterium tuberculosis H37Rv

-

Middlebrook 7H9 broth supplemented with 10% OADC (oleic acid, albumin, dextrose, catalase) and 0.05% Tween 80

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well microplates

-

Resazurin sodium salt solution (optional, for viability assessment)

-

Plate reader

Procedure:

-

Culture Preparation: Inoculate M. tuberculosis H37Rv in 7H9 broth and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.4-0.6).

-

Compound Preparation: Prepare a stock solution of this compound in DMSO. Perform serial two-fold dilutions of the compound in 7H9 broth in a 96-well plate to achieve the desired concentration range.

-

Inoculation: Adjust the Mtb culture to a final density of approximately 1 x 10⁵ CFU/mL in 7H9 broth. Add 100 µL of the bacterial suspension to each well of the 96-well plate containing the compound dilutions. Include wells with bacteria only (positive control) and media only (negative control).

-

Incubation: Seal the plates and incubate at 37°C for 5-7 days.

-

Growth Measurement:

-

Optical Density: Measure the optical density at 600 nm (OD₆₀₀) using a plate reader.

-

Resazurin Assay: Alternatively, add 10 µL of resazurin solution to each well and incubate for an additional 12-24 hours. Measure fluorescence (excitation 560 nm, emission 590 nm).

-

-

Data Analysis:

-

Calculate the percentage of growth inhibition for each compound concentration relative to the positive control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the EC₅₀ value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).[9][10][11]

-

Determination of Minimum Inhibitory Concentration (MIC) against M. abscessus and M. avium

This protocol describes the determination of the MIC of this compound against non-tuberculous mycobacteria (NTM) using the broth microdilution method.[12][13]

Materials:

-

Mycobacterium abscessus or Mycobacterium avium clinical isolate

-

Cation-adjusted Mueller-Hinton (CAMH) broth

-

This compound

-

DMSO

-

96-well microplates

Procedure:

-

Inoculum Preparation: Prepare a suspension of the NTM isolate in CAMH broth and adjust the turbidity to match a 0.5 McFarland standard. Dilute the suspension to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

-

Compound Dilution: Prepare serial two-fold dilutions of this compound in CAMH broth in a 96-well plate.

-

Inoculation: Add 100 µL of the prepared inoculum to each well of the microplate.

-

Incubation: Incubate the plates at 30°C for M. abscessus or 37°C for M. avium for 3-5 days, or until growth is clearly visible in the positive control well.

-

MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacteria.[14]

Mouse Liver Microsomal Stability Assay

This protocol details the procedure to assess the metabolic stability of this compound in the presence of mouse liver microsomes.[15][16][17][18][19]

Materials:

-

This compound

-

Pooled mouse liver microsomes

-

NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare a reaction mixture containing phosphate buffer, the NADPH regenerating system, and mouse liver microsomes.

-

Initiation of Reaction: Pre-warm the reaction mixture to 37°C. Initiate the metabolic reaction by adding this compound to a final concentration of 1-10 µM.

-

Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing cold acetonitrile with an internal standard to stop the reaction and precipitate the proteins.

-

Sample Processing: Centrifuge the samples to pellet the precipitated proteins. Transfer the supernatant to a new tube for analysis.

-

LC-MS/MS Analysis: Quantify the remaining concentration of this compound in each sample using a validated LC-MS/MS method.

-

Data Analysis:

-

Plot the natural logarithm of the percentage of remaining this compound against time.

-

Determine the elimination rate constant (k) from the slope of the linear regression.

-

Calculate the in vitro half-life (t₁/₂) using the formula: t₁/₂ = 0.693 / k.

-

Calculate the intrinsic clearance (Clᵢₙₜ).

-

References

- 1. This compound | Mtb MmpL3 inhibitor | Probechem Biochemicals [probechem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. The Mycobacterium tuberculosis MmpL3 inhibitor this compound is active in a mouse model of infection - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Novel Insights into the Mechanism of Inhibition of MmpL3, a Target of Multiple Pharmacophores in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Research Portal [researchworks.creighton.edu]

- 7. pstorage-uic-6771015390.s3.amazonaws.com [pstorage-uic-6771015390.s3.amazonaws.com]

- 8. MmpL3 Inhibition: A New Approach to Treat Nontuberculous Mycobacterial Infections [mdpi.com]

- 9. EC50 analysis - Alsford Lab [blogs.lshtm.ac.uk]

- 10. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. GenoType NTM-DR Performance Evaluation for Identification of Mycobacterium avium Complex and Mycobacterium abscessus and Determination of Clarithromycin and Amikacin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antimycobacterial Susceptibility Testing of Nontuberculous Mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Differential Antibiotic Susceptibility of Mycobacterium abscessus Variants in Biofilms and Macrophages Compared to That of Planktonic Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]

- 16. researchgate.net [researchgate.net]

- 17. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 18. Microsomal Stability Assay & Protocol | AxisPharm Laboratories [axispharm.com]

- 19. Microsomal stability [bio-protocol.org]

Methodological & Application

Application Notes and Protocols for MSU-43085 in Mycobacterium tuberculosis Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSU-43085 is a potent and orally bioavailable small molecule inhibitor of Mycobacterium tuberculosis (Mtb), the causative agent of tuberculosis. This compound targets the essential mycobacterial membrane protein Large 3 (MmpL3), a transporter crucial for the export of trehalose monomycolate (TMM), a key precursor of mycolic acids.[1][2] Mycolic acids are fundamental components of the unique and protective mycobacterial cell wall. Inhibition of MmpL3 disrupts the synthesis of this vital structure, leading to bacterial death.[1][2] These application notes provide detailed protocols for the in vitro evaluation of this compound's efficacy against M. tuberculosis, including methodologies for determining its minimum inhibitory concentration (MIC) and summarizing its known activity.

Quantitative Data Summary

The in vitro and intracellular potency of this compound against various mycobacterial species has been documented. The following tables summarize the available quantitative data for easy comparison.

Table 1: In Vitro and Intracellular Activity of this compound against Mycobacterium tuberculosis

| Assay Type | M. tuberculosis Strain | Potency Metric | Value | Reference |

| In Vitro Growth Inhibition | Not Specified | EC50 | 120 nM | [2] |

| Intracellular Growth Inhibition | Not Specified | EC50 | 134 nM | [2] |

Table 2: In Vitro Activity of this compound against Other Mycobacterial Species

| Species | Potency Metric | Value (µM) | Reference |

| Mycobacterium abscessus | MIC | 2.9 | [2] |

| Mycobacterium avium complex (MAC) | MIC | 23 | [2] |

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound against M. tuberculosis using a Broth Microdilution Assay

This protocol details the determination of the MIC of this compound against M. tuberculosis H37Rv using a 96-well plate-based broth microdilution method.

Materials:

-

This compound compound

-

Dimethyl sulfoxide (DMSO), sterile

-

Mycobacterium tuberculosis H37Rv strain

-

Middlebrook 7H9 broth supplemented with 0.2% (v/v) glycerol, 10% (v/v) OADC (oleic acid, albumin, dextrose, catalase), and 0.05% (v/v) Tween 80

-

Sterile 96-well flat-bottom microtiter plates

-

Sterile conical tubes (1.5 mL, 15 mL, 50 mL)

-

Incubator at 37°C

-

Spectrophotometer

-

Biosafety cabinet (Class II or III)

Procedure:

-

Preparation of this compound Stock Solution:

-

Prepare a 10 mM stock solution of this compound in sterile DMSO.

-

Aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

-

-

Preparation of M. tuberculosis Inoculum:

-

Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches the mid-logarithmic phase of growth (OD600 of 0.4-0.6).

-

Dilute the bacterial culture in fresh 7H9 broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL. This will result in a final inoculum of 5 x 10^4 CFU per well.

-

-

Preparation of Serial Dilutions of this compound:

-

In a sterile 96-well plate, perform a 2-fold serial dilution of the this compound stock solution in 7H9 broth. The final concentrations should typically range from 0.01 µM to 10 µM.

-

Include a drug-free control well containing only 7H9 broth and DMSO at the same final concentration as the highest drug concentration (typically ≤0.5%).

-

Include a media-only control well (no bacteria) to check for contamination.

-

-

Assay Setup:

-

Add 100 µL of the diluted this compound solutions to the corresponding wells of a sterile 96-well microtiter plate.

-

Add 100 µL of the prepared M. tuberculosis inoculum to each well, except for the media-only control wells.

-

The final volume in each well will be 200 µL.

-

-

Incubation:

-

Seal the plate with a sterile, breathable membrane or place it in a secondary container to prevent evaporation.

-

Incubate the plate at 37°C for 7-14 days.

-

-

Determination of MIC:

-

The MIC is defined as the lowest concentration of this compound that results in no visible growth of M. tuberculosis.

-

Visual inspection can be used for initial determination.

-

For a more quantitative measure, a resazurin-based assay can be performed. Add 30 µL of 0.02% resazurin solution to each well and incubate for another 24-48 hours. A color change from blue to pink indicates bacterial growth. The MIC is the lowest concentration where the blue color is retained.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams illustrate the MmpL3 signaling pathway and the experimental workflow for determining the MIC of this compound.

Caption: MmpL3-mediated transport of TMM and its inhibition by this compound.

References

Application Note: In Vitro Minimum Inhibitory Concentration (MIC) Assay for MSU-43085 against Mycobacterium tuberculosis

Audience: Researchers, scientists, and drug development professionals.

Introduction

MSU-43085 is a novel, orally active small molecule inhibitor of the Mycobacterium tuberculosis (Mtb) membrane protein MmpL3 (Mycobacterial membrane protein Large 3).[1][2][3] MmpL3 is an essential transporter responsible for translocating trehalose monomycolate (TMM), a key precursor of mycolic acids, across the inner membrane.[4] Mycolic acids are fundamental components of the unique and impermeable mycobacterial cell wall. Inhibition of MmpL3 disrupts cell wall biosynthesis, leading to bacterial death, making it a prime target for new anti-tuberculosis drugs.[4] this compound has demonstrated potent activity against Mtb, including drug-resistant strains, and other nontuberculous mycobacteria (NTM) such as M. abscessus and M. avium complex.[3][5][6]

This application note provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound against Mycobacterium tuberculosis H37Rv using the broth microdilution method in conjunction with the Resazurin Microtiter Assay (REMA). This method is a reliable and widely used technique for assessing the in vitro potency of anti-tubercular agents.[5][7]

Data Presentation

The in vitro activity of this compound has been previously characterized against several mycobacterial species. The following table summarizes the reported MIC and EC50 values.

| Compound | Organism | Assay Type | Value | Unit | Reference |

| This compound | M. tuberculosis | EC50 | 120 | nM | [6] |

| This compound | Intracellular M. tuberculosis | EC50 | 134 | nM | [6] |

| This compound | M. abscessus (MAB) | MIC | 2.9 | µM | [5][6] |

| This compound | M. avium complex (MAC) | MIC | 23 | µM | [5][6] |

Experimental Protocols

Protocol: Broth Microdilution MIC Assay using Resazurin (REMA)

This protocol is adapted from established Clinical and Laboratory Standards Institute (CLSI) and European Committee on Antimicrobial Susceptibility Testing (EUCAST) guidelines for M. tuberculosis susceptibility testing.[8][9][10]

1. Materials and Reagents:

-

This compound compound

-

Dimethyl sulfoxide (DMSO, sterile)

-

Mycobacterium tuberculosis H37Rv (ATCC 27294)

-

Middlebrook ADC or OADC Growth Supplement (Albumin-Dextrose-Catalase)[6][11]

-

Glycerol (sterile)

-

Tween 80 (0.05% v/v, sterile)

-

Sterile 96-well, U-bottom microtiter plates with lids[8]

-

Resazurin sodium salt solution (0.02% w/v in sterile distilled water, filter-sterilized)[12]

-

Sterile distilled water

-

Sterile tubes for dilution

-

Biosafety Cabinet (BSC) Class II or higher

-

Incubator at 37°C

-

Spectrophotometer or Nephelometer

-

Multichannel pipette

2. Preparation of Media:

Prepare Middlebrook 7H9 broth according to the manufacturer's instructions. Supplement the broth with 10% v/v OADC or ADC enrichment, 0.2% v/v glycerol, and 0.05% v/v Tween 80. This complete medium will be referred to as 7H9-S.

3. Preparation of this compound Stock Solution:

-

Prepare a stock solution of this compound in 100% DMSO. The concentration should be high enough (e.g., 10 mM or ~4.3 mg/mL) to ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit mycobacterial growth.

-

Further dilute the stock solution in sterile 7H9-S broth to achieve a concentration that is twice the highest desired concentration in the assay plate.

4. Preparation of M. tuberculosis Inoculum:

-

Grow M. tuberculosis H37Rv in 7H9-S broth at 37°C until it reaches the mid-logarithmic phase of growth (typically an OD600 of 0.4-0.6).

-

Allow large clumps to settle. Transfer the supernatant to a new sterile tube.

-

Adjust the turbidity of the bacterial suspension with sterile water or saline to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^7 CFU/mL.[8]

-

Dilute this adjusted suspension 1:100 in 7H9-S broth to obtain the final inoculum of approximately 1-5 x 10^5 CFU/mL.[8]

5. Assay Procedure (96-Well Plate Setup):

-

Dispense 100 µL of 7H9-S broth into all wells of a sterile 96-well U-bottom plate.

-

Add 100 µL of the 2x concentrated this compound solution to the first column of wells (e.g., Column 1).

-

Perform a 2-fold serial dilution by transferring 100 µL from Column 1 to Column 2. Mix well by pipetting up and down. Repeat this process across the plate to Column 10. Discard 100 µL from Column 10.

-

Column 11 will serve as the positive control (bacteria, no drug).

-

Column 12 will serve as the negative/sterility control (broth only).

-

Using a multichannel pipette, add 100 µL of the final bacterial inoculum to wells in Columns 1 through 11. Do not add bacteria to Column 12. The final volume in each well (1-11) is now 200 µL.

-

Seal the plate with a lid or a breathable membrane and place it in a secondary container (e.g., a plastic bag) to prevent evaporation.

-

Incubate the plate at 37°C for 7 days.

6. Determination of MIC using Resazurin:

-

After the initial 7-day incubation, add 30 µL of the 0.02% resazurin solution to each well.

-

Re-incubate the plate at 37°C for an additional 24-48 hours.

-

Visually assess the results. A color change from blue (resazurin) to pink (resorufin) indicates metabolic activity and bacterial growth.

-

The MIC is defined as the lowest concentration of this compound that prevents this color change (i.e., the well remains blue).[5]

Visualizations

Signaling Pathway and Mechanism of Action

Caption: this compound inhibits the MmpL3 transporter, blocking TMM translocation and cell wall synthesis.

Experimental Workflow

Caption: Workflow for the Resazurin Microtiter Assay (REMA) to determine the MIC of this compound.

References

- 1. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Detection of Drug Susceptibility and Drug Interactions in Mycobacterium tuberculosis using Resazurin Microtiter and Checkerboard Assay [jove.com]

- 6. exodocientifica.com.br [exodocientifica.com.br]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. Antimicrobial susceptibility testing of Mycobacterium tuberculosis complex isolates - the EUCAST broth microdilution reference method for MIC determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Testing Method for Mycobacterium Tuberculosis Complex (MTBC) | CLSI [clsi.org]

- 10. M24 | Susceptibility Testing of Mycobacteria, Nocardia spp., and Other Aerobic Actinomycetes [clsi.org]

- 11. Middlebrook 7H9 肉汤基础 NutriSelect® Plus, powder, for mycobacteria, pkg of 500 g | Sigma-Aldrich [sigmaaldrich.com]

- 12. benchchem.com [benchchem.com]

Application Notes and Protocols for MSU-43085 in Murine Models of Tuberculosis

For Researchers, Scientists, and Drug Development Professionals

Introduction

MSU-43085 is a potent small molecule inhibitor of Mycobacterium tuberculosis (Mtb) that shows promise in preclinical studies. It is not an animal model itself, but rather a compound evaluated in murine models of tuberculosis. This compound targets the essential MmpL3 protein, which is responsible for transporting mycolic acid precursors, a critical component of the mycobacterial cell wall.[1][2][3][4] This document provides detailed application notes and protocols for the use of this compound in tuberculosis research, focusing on its application in a mouse model of acute Mtb infection.

Mechanism of Action: MmpL3 Inhibition

This compound exerts its antimycobacterial effect by inhibiting the MmpL3 transporter protein.[1][2][3][4] MmpL3 is a crucial component of the Mtb cell wall synthesis machinery, responsible for the transport of trehalose monomycolate (TMM), a precursor to mycolic acids, across the inner membrane.[2][4] By blocking MmpL3, this compound disrupts the formation of the mycomembrane, a key structural feature of Mtb that is essential for its viability and pathogenesis.[1][2][4]

Caption: Mechanism of this compound action.

Data Presentation

Table 1: In Vitro and In Vivo Efficacy of this compound

| Parameter | Value | Species/Model | Reference |

| In Vitro Activity | |||

| EC50 vs. Mtb | 120 nM | Mycobacterium tuberculosis | [4] |

| EC50 (Intracellular Mtb) | 134 nM | Macrophage model | [4] |

| MIC vs. M. abscessus | 2.9 µM | Mycobacterium abscessus | [4][5] |

| MIC vs. M. avium | 23 µM | Mycobacterium avium | [4][5] |

| In Vivo Efficacy | |||

| Activity in Acute Model | Active | C57Bl/6 Mice | [2][3][5][6] |

| Activity in Chronic Model | Inactive | C57Bl/6 Mice | [1][2][3][6] |

| Pharmacokinetics | |||

| Oral Bioavailability | Yes | Mice | [1][2][3][6] |

| Half-life | Short | Mice | [1][2][3][6] |

Table 2: Efficacy of this compound in an Acute Murine TB Infection Model

| Treatment Group | Dosage | Route | Bacterial Load (Median CFU/mL in lungs) | Reference |

| Vehicle Control | N/A | Oral Gavage | 2.2 x 10^4 | [3] |

| Isoniazid (INH) | 25 mg/kg | Oral Gavage | Not specified | [3] |

| This compound | 200 mg/kg | Oral Gavage | Prevented Mtb growth | [3] |

Experimental Protocols

Protocol 1: Preparation and Administration of this compound for Oral Gavage

This protocol is adapted from standard procedures for administering compounds in a corn oil vehicle to mice.

Materials:

-

This compound powder

-

Corn oil (vehicle)

-

Sterile 1.5 mL microcentrifuge tubes

-

Vortex mixer

-

Sonicator (optional)

-

Animal feeding needles (gavage needles), 20-22 gauge, 1.5 inches long with a ball tip

-

1 mL syringes

Procedure:

-

Calculation of Dosage: Determine the required concentration of this compound in corn oil based on the desired dosage (e.g., 200 mg/kg) and the average weight of the mice. For a 20g mouse receiving a 200 mg/kg dose, the mouse needs 4 mg of this compound. If the gavage volume is 0.2 mL, the required concentration is 20 mg/mL.

-

Preparation of this compound Suspension:

-

Weigh the required amount of this compound powder and place it in a sterile microcentrifuge tube.

-

Add the calculated volume of corn oil to the tube.

-

Vortex the mixture vigorously for 1-2 minutes to ensure a uniform suspension.

-

If the compound does not readily suspend, sonicate the mixture for 5-10 minutes.

-

-

Oral Gavage Administration:

-

Gently restrain the mouse by scruffing the neck and back to immobilize the head.

-

Attach the gavage needle to a 1 mL syringe and draw up the appropriate volume of the this compound suspension.

-

Gently insert the gavage needle into the mouse's mouth, passing it over the tongue and down the esophagus. The needle should pass with minimal resistance. If resistance is felt, withdraw and reposition.

-

Slowly dispense the contents of the syringe.

-

Carefully remove the gavage needle and return the mouse to its cage.

-

Monitor the mouse for any signs of distress after the procedure.

-

Caption: Oral gavage workflow.

Protocol 2: Acute Murine Model of Tuberculosis and this compound Efficacy Testing

This protocol outlines the establishment of an acute tuberculosis infection in mice to evaluate the efficacy of this compound.

Materials:

-

C57Bl/6 mice (female, 6-8 weeks old)

-

Mycobacterium tuberculosis Erdman strain

-

Aerosol infection chamber

-

This compound suspension (prepared as in Protocol 1)

-

Isoniazid (positive control)

-

Vehicle control (corn oil)

-

Materials for euthanasia and organ harvesting

-

7H10 agar plates

Procedure:

-

Aerosol Infection:

-

Infect C57Bl/6 mice with a low dose of Mtb Erdman strain (~200 CFUs) using a calibrated aerosol infection chamber.

-

-

Initiation of Treatment:

-

Begin treatment one day post-infection.

-

Divide the mice into treatment groups (e.g., vehicle control, isoniazid, this compound).

-

Administer the respective treatments daily via oral gavage for a period of two weeks.[3]

-

-

Determination of Bacterial Load:

-

At the end of the treatment period (day 15 post-infection), euthanize the mice.

-

Aseptically remove the lungs and homogenize them in sterile saline or PBS.

-

Plate serial dilutions of the lung homogenates onto 7H10 agar plates.